molecular formula C25H37NO B14247371 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol CAS No. 474379-69-6

2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol

Cat. No.: B14247371
CAS No.: 474379-69-6
M. Wt: 367.6 g/mol
InChI Key: XDIVPUKDRBEJFQ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other materials prone to oxidation .

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism by which 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol exerts its effects is through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting materials and biological tissues from oxidative damage . The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s phenolic structure.

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol is unique due to its specific structure, which provides enhanced steric hindrance and antioxidant properties. Similar compounds include:

These compounds share similar antioxidant properties but differ in their specific chemical structures and applications.

Properties

CAS No.

474379-69-6

Molecular Formula

C25H37NO

Molecular Weight

367.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol

InChI

InChI=1S/C25H37NO/c1-24(2,3)20-16-19(17-21(23(20)27)25(4,5)6)22(26(7)8)15-14-18-12-10-9-11-13-18/h9-13,16-17,22,27H,14-15H2,1-8H3

InChI Key

XDIVPUKDRBEJFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(CCC2=CC=CC=C2)N(C)C

Origin of Product

United States

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